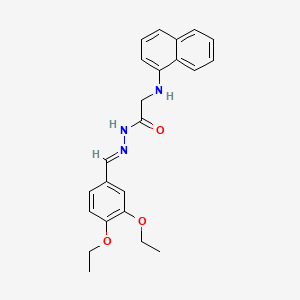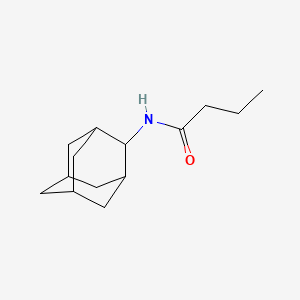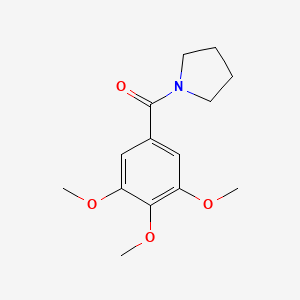
N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide, commonly referred to as DENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DENA is a hydrazone derivative of 2-(1-naphthylamino) acetic acid, which is synthesized through a condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide.
作用機序
The mechanism of action of DENA is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DENA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DENA has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DENA has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, DENA has been found to inhibit the activity of COX-2 and reduce the production of inflammatory mediators.
実験室実験の利点と制限
DENA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as NMR spectroscopy and HPLC. DENA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, DENA has some limitations as well. It is relatively insoluble in water, which can limit its use in biological studies. Additionally, DENA has not been extensively studied in vivo, and its toxicity profile is not well-understood.
将来の方向性
There are several future directions for research on DENA. One potential area of study is the development of DENA-based metal complexes with enhanced catalytic activity. Another area of research is the investigation of the mechanism of action of DENA in cancer cells. Furthermore, the development of novel formulations of DENA with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the evaluation of the toxicity profile of DENA in vivo could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, DENA is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DENA could lead to the development of novel therapeutic agents with significant potential in the treatment of various diseases.
合成法
The synthesis of DENA involves a simple condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.
科学的研究の応用
DENA has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antioxidant, anticancer, and anti-inflammatory activities. DENA has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry.
特性
IUPAC Name |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-28-21-13-12-17(14-22(21)29-4-2)15-25-26-23(27)16-24-20-11-7-9-18-8-5-6-10-19(18)20/h5-15,24H,3-4,16H2,1-2H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIMVCPDPDYQRQ-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)




![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)






![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)